molecular formula C21H21ClN2O2S B2979769 1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea CAS No. 2034530-73-7

1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea

Cat. No.: B2979769
CAS No.: 2034530-73-7
M. Wt: 400.92
InChI Key: ULYWZJLYBIYIKM-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea is a synthetic compound that has garnered significant attention in scientific research due to its potential biological activity and therapeutic applications. This compound is characterized by its complex molecular structure, which includes a benzhydryl group, a chlorothiophene moiety, and a methoxyethyl urea segment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea typically involves multiple steps, starting with the preparation of the chlorothiophene derivative. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen[_{{{CITATION{{{2{Design and synthesis of benzo[d]imidazo-6,7-dihydrobenzo[d] imidazo2,1 ...[{{{CITATION{{{_3{1-(2-((5-BROMO-2-CHLOROTHIOPHEN-3-YL)METHOXY)-2-(2,4-DICHLOROPHENYL ...](https://gsrs.ncats.nih.gov/ginas/app/ui/substances/46426a11-b333-40bc-957a-f85ba6cf8eed).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Design and synthesis of benzo[d]imidazo-6,7-dihydrobenzo[d] imidazo2,1 ...[{{{CITATION{{{_3{1-(2-((5-BROMO-2-CHLOROTHIOPHEN-3-YL)METHOXY)-2-(2,4-DICHLOROPHENYL ...](https://gsrs.ncats.nih.gov/ginas/app/ui/substances/46426a11-b333-40bc-957a-f85ba6cf8eed).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of certain diseases.

  • Industry: The compound's unique properties make it valuable in the development of new materials and products.

Mechanism of Action

The mechanism by which 1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses that contribute to its therapeutic effects.

Comparison with Similar Compounds

1-Benzhydryl-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • 1-Benzhydryl-3-(2-(5-bromothiophen-2-yl)-2-methoxyethyl)urea

  • 1-Benzhydryl-3-(2-(5-iodothiophen-2-yl)-2-methoxyethyl)urea

  • 1-Benzhydryl-3-(2-(5-fluorothiophen-2-yl)-2-methoxyethyl)urea

These compounds share the benzhydryl and methoxyethyl urea segments but differ in the halogen substituent on the thiophene ring, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-benzhydryl-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-26-17(18-12-13-19(22)27-18)14-23-21(25)24-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,17,20H,14H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYWZJLYBIYIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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